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Compound of Interest

Compound Name: Diethyl (2-oxopropyl)phosphonate

Cat. No.: B148940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

diethyl (2-oxopropyl)phosphonate, a key building block in organic synthesis. This document

details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectral Data
The following sections and tables summarize the key spectral information for diethyl (2-
oxopropyl)phosphonate, providing a foundational dataset for its identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of diethyl (2-oxopropyl)phosphonate reveal distinct signals

corresponding to its unique arrangement of protons and carbon atoms. The data presented

here is consistent with spectra available on resources such as SpectraBase.[1][2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~4.1 Multiplet 4H -OCH₂CH₃

~3.1 Doublet 2H P-CH₂-C(O)

~2.2 Singlet 3H -C(O)CH₃

~1.3 Triplet 6H -OCH₂CH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~201 C=O

~63 -OCH₂CH₃

~42 P-CH₂-C(O)

~30 -C(O)CH₃

~16 -OCH₂CH₃

Infrared (IR) Spectroscopy
While a dedicated complete IR spectrum for diethyl (2-oxopropyl)phosphonate was not

readily available, data from the closely related compound, diethyl (1-diazo-2-

oxopropyl)phosphonate, provides strong indications of the expected vibrational frequencies.[3]

The key functional groups in diethyl (2-oxopropyl)phosphonate are the carbonyl group

(C=O), the phosphonate group (P=O), and the C-O and C-H bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium-Strong C-H stretch (alkyl)

~1715 Strong C=O stretch (ketone)

~1250 Strong P=O stretch (phosphonate)

~1020 Strong P-O-C stretch

Mass Spectrometry (MS)
A direct experimental mass spectrum for diethyl (2-oxopropyl)phosphonate is not widely

published. However, based on its molecular weight (194.17 g/mol ) and the known

fragmentation patterns of similar organophosphorus compounds, the expected mass spectrum

can be predicted. The molecular ion peak [M]⁺ would be observed at m/z 194.

Predicted Mass Spectrometry Fragmentation

m/z Ion

194
[CH₃C(O)CH₂P(O)(OCH₂CH₃)₂]⁺ (Molecular

Ion)

151 [M - CH₃CO]⁺

137 [P(O)(OCH₂CH₃)₂]⁺

109 [P(O)(OH)(OCH₂CH₃)]⁺

81 [P(O)(OH)₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are based on standard laboratory practices for the analysis of liquid organic

compounds.

NMR Spectroscopy
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Sample Preparation: A sample of diethyl (2-oxopropyl)phosphonate (approximately 10-20

mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to

the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: As diethyl (2-oxopropyl)phosphonate is a liquid, the spectrum can be

obtained using a neat sample. A drop of the liquid is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the

spectrum of the sample is recorded. The instrument typically scans the mid-infrared range

(4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of diethyl (2-oxopropyl)phosphonate in a volatile

organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For
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gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which

separates it before it enters the mass spectrometer. For direct infusion, the solution is

injected directly into the ion source.

Ionization: Electron ionization (EI) is a common method for the analysis of relatively small,

volatile organic molecules. In EI, the sample is bombarded with a high-energy electron

beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion,

generating the mass spectrum.

Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectral analysis of

diethyl (2-oxopropyl)phosphonate.
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Click to download full resolution via product page

Experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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